2',3'-Isopropylidene alpha-ribavirin
Description
Significance of Modified Nucleosides as Chemical Probes and Synthetic Targets
Modified nucleosides are of profound importance in chemical research for two primary reasons: their utility as chemical probes and their role as synthetic targets for the development of new therapeutic agents. As chemical probes, these analogs allow researchers to dissect complex biological pathways. For instance, by incorporating a modified nucleoside into a growing DNA or RNA strand, scientists can study the mechanisms of polymerases, repair enzymes, and other nucleic acid-binding proteins. Fluorescently tagged or isotopically labeled nucleosides are instrumental in imaging and tracking nucleic acids within living cells.
As synthetic targets, the chemical diversity of modified nucleosides is vast, offering a rich playground for medicinal chemists. The synthesis of these complex molecules often requires multi-step reaction sequences that demand a high degree of stereochemical control. The development of efficient and stereoselective synthetic routes to novel nucleoside analogs is a continuous and challenging area of organic chemistry.
Overview of Nucleoside Chemistry and Alpha-Anomers
A fundamental concept in nucleoside chemistry is the stereochemistry at the anomeric carbon (C1') of the sugar ring. The bond between the anomeric carbon and the nitrogenous base is known as the glycosidic bond. In naturally occurring nucleosides, this bond is typically in the beta (β) configuration, where the base is positioned on the same side of the sugar ring as the C5' substituent. However, the alpha (α) anomer, where the base is on the opposite side, can also be formed during chemical synthesis.
Contextualization of 2',3'-Isopropylidene alpha-Ribavirin (B28891) as a Key Synthetic Intermediate in Nucleoside Analog Synthesis
Ribavirin (B1680618) is a synthetic nucleoside analog with a broad spectrum of antiviral activity. dtic.mil Chemically, it is 1-β-D-ribofuranosyl-1,2,4-triazole-3-carboxamide. During its chemical synthesis, a mixture of both the β- and α-anomers is often produced. To facilitate further chemical modifications and to control reactivity, protecting groups are employed. The 2' and 3' hydroxyl groups of the ribose sugar are often protected as an isopropylidene acetal (B89532), forming 2',3'-isopropylidene ribavirin. This protection strategy is advantageous as it is stable to a variety of reaction conditions and can be readily removed under mild acidic conditions.
This brings us to the subject of this article, 2',3'-Isopropylidene alpha-ribavirin . This compound, the protected alpha-anomer of ribavirin, serves as a valuable and stereochemically defined building block in the synthesis of novel nucleoside analogs. acs.org Its utility as a synthetic intermediate stems from several key features:
Stereochemical Purity: Starting with the pure α-anomer allows for stereocontrolled transformations at other positions of the sugar or the triazole base without the complication of a diastereomeric mixture.
Differential Reactivity: The alpha configuration can influence the reactivity of the remaining free 5'-hydroxyl group and the accessibility of the nucleobase for chemical modification, potentially leading to different product outcomes compared to reactions with the β-anomer.
Access to Novel Analogs: By serving as a starting point for further synthetic manipulations, this compound enables the creation of a diverse range of ribavirin analogs with modifications that might be difficult to install on the unprotected nucleoside or the corresponding β-anomer. beilstein-journals.orgacs.org These modifications can include alterations to the 5'-position, the triazole ring, or even inversion of stereochemistry at other centers of the sugar moiety.
For example, the free 5'-hydroxyl group of this compound can be a handle for introducing various functional groups, such as phosphates, phosphonates, or other moieties designed to improve the pharmacokinetic properties of the final compound. Furthermore, the triazole ring can be subjected to various chemical transformations to create analogs with altered base-pairing properties or improved interactions with target enzymes.
The synthesis of C-nucleoside analogs of ribavirin, where the glycosidic bond is a C-C bond instead of a C-N bond, often involves the use of protected ribose derivatives. While not directly starting from this compound, the principles of using protected sugar intermediates are central to these syntheses. beilstein-journals.org
Structure
3D Structure
Properties
IUPAC Name |
1-[6-(hydroxymethyl)-2,2-dimethyl-3a,4,6,6a-tetrahydrofuro[3,4-d][1,3]dioxol-4-yl]-1,2,4-triazole-3-carboxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16N4O5/c1-11(2)19-6-5(3-16)18-10(7(6)20-11)15-4-13-9(14-15)8(12)17/h4-7,10,16H,3H2,1-2H3,(H2,12,17) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GFAYNBSWGHNOGJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(OC2C(OC(C2O1)N3C=NC(=N3)C(=O)N)CO)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16N4O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies for 2 ,3 Isopropylidene Alpha Ribavirin
Historical Development of Synthetic Approaches to Isopropylidene-Protected Ribose Derivatives
The synthesis of modified nucleosides like ribavirin (B1680618) is deeply rooted in the foundational principles of carbohydrate chemistry. The development of methods to selectively protect the hydroxyl groups of sugars was a pivotal advancement that paved the way for the synthesis of complex molecules.
The use of acetals as protecting groups for hydroxyl moieties in carbohydrate synthesis dates back to the early 20th century. numberanalytics.com Acetal (B89532) formation involves the reaction of a carbonyl compound, such as acetone (B3395972), with the diol of a sugar in the presence of an acid catalyst. numberanalytics.com This reaction is reversible and allows for the temporary masking of reactive hydroxyl groups, enabling chemical modifications at other positions of the sugar. numberanalytics.comnumberanalytics.com Early methods for the synthesis of isopropylidene derivatives of D-ribose involved refluxing D-ribose in acetone with an acid catalyst like hydriodic acid. prepchem.com These initial strategies laid the groundwork for the controlled manipulation of sugar molecules, a prerequisite for nucleoside synthesis.
Table 1: Early Acetal Formation Conditions for D-Ribose
| Reagents | Catalyst | Conditions | Product | Reference |
| D-Ribose, Acetone | Hydriodic Acid | Reflux, 6 hours | 2,3-O-isopropylidene-D-ribofuranose | prepchem.com |
| D-Ribose, Acetone/Methanol | Acid Catalyst | - | methyl-2,3-O-isopropylidene-D-ribofuranosides | google.com |
The evolution of protecting group chemistry has been a driving force in the advancement of ribonucleoside synthesis. numberanalytics.com Initially, simple protecting groups like esters and ethers were employed. However, the need for greater selectivity and milder deprotection conditions led to the development of a diverse arsenal (B13267) of protecting groups. acs.org Acetals and ketals, such as the isopropylidene group, became fundamentally important due to their stability under basic conditions and their ease of removal in acidic environments. acs.org This orthogonal stability allows for selective deprotection in the presence of other protecting groups. The development of various protecting groups for the 2'-hydroxyl function of ribonucleosides has been a critical area of research, as this position is crucial for the stability and biological activity of RNA. umich.edu The ability to selectively protect the 2' and 3' hydroxyl groups of ribose, often accomplished with an isopropylidene group, was a significant step forward in the synthesis of ribonucleoside analogues. alchemyst.co.uk
Modern and Efficient Synthetic Routes to 2',3'-Isopropylidene alpha-Ribavirin (B28891)
Modern synthetic strategies for 2',3'-isopropylidene alpha-ribavirin focus on efficiency, stereocontrol, and high yields. The key challenge lies in the stereoselective formation of the alpha-glycosidic bond.
While nature predominantly utilizes the beta-anomer of nucleosides, the synthesis of alpha-anomers has garnered significant interest due to their unique biological properties. researchgate.netrsc.org Several methods have been developed for the stereoselective synthesis of alpha-ribonucleosides. One common approach is the glycosylation of a silylated heterocyclic base with a protected ribose derivative. For instance, the glycosylation of silylated 4(5)-haloimidazoles with a protected ribose has been shown to produce predominantly the alpha-anomer. nih.govacs.org The choice of solvent, temperature, and catalyst can significantly influence the anomeric ratio. Lewis acids are often employed to catalyze glycosylation reactions and can influence the stereochemical outcome. researchgate.netfrontiersin.org While the beta-anomer is often the thermodynamically favored product, kinetic control can be exerted to favor the formation of the alpha-anomer.
The synthesis of ribavirin itself typically involves the glycosylation of a triazole derivative with a protected ribose. mdpi.comresearchgate.net To obtain the alpha-anomer specifically, reaction conditions must be carefully optimized. The use of specific catalysts, such as certain Lewis acids, can promote the formation of the alpha-glycosidic bond. For example, some Lewis acids can act as α-directing additives in glycosylation reactions. researchgate.netacs.org The reaction temperature is also a critical parameter, with lower temperatures often favoring kinetic control and potentially increasing the yield of the desired alpha-anomer. The choice of the leaving group on the anomeric carbon of the ribose donor also plays a crucial role in determining the stereoselectivity of the glycosylation reaction.
Table 2: Factors Influencing Stereoselective Alpha-Glycosylation
| Factor | Influence on Alpha-Anomer Formation |
| Catalyst | Lewis acids can promote alpha-selectivity. researchgate.netacs.org |
| Solvent | Can influence the equilibrium between anomers and the reaction pathway. |
| Temperature | Lower temperatures can favor the kinetically controlled alpha-product. |
| Leaving Group | The nature of the leaving group at the anomeric center affects the reaction mechanism. |
| Protecting Groups | Non-participating protecting groups on the ribose are necessary to avoid the formation of the beta-anomer. |
Key Protecting Group Strategies and Regioselectivity in Synthesis
The regioselective protection of the hydroxyl groups of ribose is a cornerstone of the synthesis of this compound. The inherent reactivity and stereochemistry of the ribofuranose ring guide this selectivity.
Role of the Isopropylidene Acetal in Vicinal Diol Protection
The isopropylidene acetal, also known as an acetonide, serves as a crucial protecting group in carbohydrate and nucleoside chemistry. Its primary role is to mask the vicinal diol functionality, specifically the 2'- and 3'-hydroxyl groups of the ribose sugar. This protection is achieved by reacting the parent nucleoside with acetone or a related acetone equivalent, such as 2,2-dimethoxypropane (B42991) or 2-methoxypropene, typically in the presence of an acid catalyst. mdpi.com The reaction is generally favorable for cis-diols, and in the case of ribose, the 2'- and 3'-hydroxyl groups are suitably oriented for the formation of a stable five-membered ring.
The formation of the 2',3'-isopropylidene acetal renders the 2'- and 3'-hydroxyl groups inert to a wide range of reaction conditions. This is particularly important as these hydroxyl groups are often more reactive than the 5'-hydroxyl group, and their protection is essential for preventing unwanted side reactions during subsequent synthetic transformations. The stability of the isopropylidene group under basic and many neutral conditions makes it an ideal choice for multi-step synthetic sequences. Furthermore, the acetal can be readily removed under mild acidic conditions to regenerate the diol, a process that is often high-yielding and clean.
Selective Derivatization and Functionalization of Ribose Hydroxyls
Once the 2'- and 3'-hydroxyl groups are protected as the isopropylidene acetal, the remaining 5'-hydroxyl group becomes the primary site for chemical modification. This allows for a high degree of selectivity in the derivatization and functionalization of the ribose sugar. A variety of chemical transformations can be carried out at the 5'-position, including:
Esterification: The 5'-hydroxyl group can be readily esterified with a range of acylating agents to introduce various functional groups.
Etherification: The formation of ethers at the 5'-position is another common modification, providing a stable linkage.
Oxidation: The primary alcohol at the 5'-position can be oxidized to an aldehyde or a carboxylic acid, providing a handle for further synthetic manipulations.
Phosphorylation: The 5'-hydroxyl group can be phosphorylated to produce nucleotide analogs.
This selective functionalization is a cornerstone of nucleoside analog synthesis, as modifications at the 5'-position can have a profound impact on the biological activity and pharmacokinetic properties of the molecule. The ability to direct reactions to a specific site on the ribose ring is a testament to the power of protecting group chemistry in organic synthesis.
Purification and Isolation Techniques for Synthetic Products
The purification and isolation of this compound from a reaction mixture, which may contain the corresponding β-anomer, unreacted starting materials, and other byproducts, requires robust and efficient separation techniques. Chromatographic and crystallization methods are the most commonly employed strategies for obtaining the desired product in high purity.
Chromatographic Separations for Isomer Isolation
The separation of anomeric mixtures of nucleosides is a common challenge in synthetic chemistry. High-performance liquid chromatography (HPLC) is a powerful tool for the separation of such isomers. The choice of stationary phase, mobile phase composition, and detection method are critical for achieving optimal resolution between the α- and β-anomers of 2',3'-isopropylidene-ribavirin.
While specific chromatographic conditions for this compound are not extensively detailed in the literature, general principles for the separation of ribavirin and its derivatives can be applied. Reversed-phase HPLC, using a C18 or other hydrophobic stationary phase, is a common starting point. The mobile phase typically consists of a mixture of water or an aqueous buffer and an organic modifier such as acetonitrile (B52724) or methanol. mdpi.comjapsonline.comresearchgate.net For highly polar compounds like nucleosides, Hydrophilic Interaction Liquid Chromatography (HILIC) can also be an effective technique. mdpi.com
Table 1: Exemplary HPLC Conditions for Ribavirin Analysis
| Parameter | Condition 1 | Condition 2 |
|---|---|---|
| Column | CPS Hypersil cyano (4.6 × 250 mm, 5 µm) | Zorbax C18 (4.6 × 50 mm, 5 µm) |
| Mobile Phase | 50 mM phosphate (B84403) buffer (pH 4) | Ammonium formate (B1220265) (pH 7.5): acetonitrile (30:70, v/v) |
| Flow Rate | 0.8 mL/min | 0.5 mL/min |
| Detection | UV at 240 nm | LC-MS/MS |
| Reference | nih.gov | japsonline.com |
The separation of the α and β anomers is based on subtle differences in their polarity and three-dimensional shape, which leads to differential interactions with the stationary phase. The development of a successful separation method often requires careful optimization of the mobile phase composition, pH, and temperature.
Crystallization and Recrystallization Methodologies
Crystallization is a powerful technique for the purification of chemical compounds. The formation of a well-ordered crystal lattice can effectively exclude impurities, leading to a product of very high purity. The crystallization behavior of a compound is highly dependent on its molecular structure and the solvent system used.
For ribavirin, two main polymorphic forms, Form I and Form II, have been identified. nih.gov Form II is the more thermodynamically stable polymorph under ambient conditions. nih.gov The crystallization process can be influenced by factors such as the solvent, temperature, and the presence of impurities. Amorphous ribavirin can be prepared and subsequently recrystallized to yield specific polymorphic forms. mdpi.comresearchgate.net For instance, heating amorphous ribavirin can lead to the formation of Form I. researchgate.net
Table 2: Crystallographic Data for Ribavirin Polymorphs
| Parameter | Form I | Form II |
|---|---|---|
| Crystal System | Monoclinic | Monoclinic |
| Space Group | P2₁/c | P2₁/c |
| a (Å) | 14.8687 | 11.776 |
| b (Å) | 7.2434 | 7.518 |
| c (Å) | 12.5592 | 12.019 |
| β (°) | 107.5586 | 106.19 |
| Reference | nih.gov | nih.gov |
While specific crystallization protocols for this compound are not well-documented, general principles of crystallization would apply. The process would involve dissolving the crude product in a suitable solvent or solvent mixture at an elevated temperature to achieve saturation, followed by slow cooling to induce crystallization. The choice of solvent is critical and would be determined through screening various solvents to find one in which the compound has moderate solubility at room temperature and is highly soluble at elevated temperatures. The presence of the bulky isopropylidene group would likely alter the crystallization properties compared to unprotected ribavirin, potentially leading to different crystal packing and polymorphic forms.
2 ,3 Isopropylidene Alpha Ribavirin As a Versatile Synthetic Intermediate
Precursor in the Synthesis of Modified Ribavirin (B1680618) Analogs and Related Nucleosides
The stability of the isopropylidene group under various reaction conditions makes it an ideal choice for multi-step syntheses, enabling the generation of diverse libraries of ribavirin derivatives for biological evaluation.
The primary hydroxyl group at the C-5' position of 2',3'-isopropylidene alpha-ribavirin (B28891) is a prime site for chemical modification. Researchers have exploited this accessibility to introduce a variety of functional groups, leading to the synthesis of novel ribavirin analogs with potentially altered biological activities and pharmacokinetic profiles.
A range of 5'-substituted derivatives have been synthesized from 2',3'-O-isopropylidene-ribavirin. tandfonline.com For instance, direct acylation of the 5'-hydroxyl group has been achieved, and the introduction of a good leaving group, such as a p-tolylsulfonyl group, opens the door to a variety of nucleophilic substitution reactions. tandfonline.com This strategy has been employed to prepare 5'-azido-5'-deoxy and 5'-deoxy-5'-phthaloylamino derivatives, which can be further transformed into 5'-amino-5'-deoxy-ribavirin. tandfonline.com Additionally, the 5'-hydroxyl group can be substituted with a thioacetyl group, which, after saponification and deprotection, yields the 5'-deoxy-5'-thio derivative of ribavirin. tandfonline.com
Table 1: Examples of C-5' Derivatization of 2',3'-Isopropylidene alpha-Ribavirin
| Starting Material | Reagents | Product | Reference |
| 2',3'-O-isopropylidene-ribavirin | p-toluenesulfonyl chloride | 5'-O-p-tolylsulfonyl-2',3'-O-isopropylidene-ribavirin | tandfonline.com |
| 5'-O-p-tolylsulfonyl-2',3'-O-isopropylidene-ribavirin | Sodium azide (B81097) or lithium azide | 5'-azido-5'-deoxy-2',3'-O-isopropylidene-ribavirin | tandfonline.com |
| 2',3'-O-isopropylidene-ribavirin | Phthalimide, triphenylphosphine, diethyl azodicarboxylate | 5'-deoxy-5'-phthaloylamino-2',3'-O-isopropylidene-ribavirin | tandfonline.com |
| 2',3'-O-isopropylidene-ribavirin | Thiolacetic acid | 5'-deoxy-5'-thioacetyl-2',3'-O-isopropylidene-ribavirin | tandfonline.com |
The triazole carboxamide base of ribavirin has been a target for modification to explore structure-activity relationships. The use of this compound protects the ribose moiety while chemical transformations are carried out on the heterocyclic base. For example, novel 1,2,3- and 1,2,4-triazolyl analogs of ribavirin have been synthesized with modifications to the carboxamide group to investigate the effects of lipophilicity on cytotoxicity in cancer cell lines. nih.gov These syntheses can involve multi-step procedures where the protected ribavirin is a key intermediate.
Beyond serving as a simple protecting group, the isopropylidene moiety facilitates more complex transformations of the ribose ring itself. An important example is the synthesis of 2'-C-methylnucleoside analogs of ribavirin, which have shown enhanced efficacy against viruses like HCV. nih.gov In these synthetic pathways, a 2',3'-O-isopropylidene-protected ribose derivative is often used as a starting material. nih.gov This allows for selective reactions at the 2'-position, such as methylation, before the sugar is coupled to the triazole base or before further modifications are made to an already formed nucleoside. The isopropylidene group is then removed in a later step to yield the final product. nih.gov This approach highlights the utility of the isopropylidene group in enabling precise modifications to the sugar portion of the nucleoside, which can be crucial for biological activity. nih.gov
Applications in the Synthesis of Other Complex Nucleosides and Biologically Relevant Scaffolds
The utility of this compound extends beyond the synthesis of simple ribavirin analogs. It serves as a valuable building block for more complex molecular architectures, including oligonucleotides and novel heterocyclic systems.
In the field of oligonucleotide synthesis, this compound is a precursor for the corresponding phosphoramidite (B1245037) building block. The protection of the 2' and 3' hydroxyls is essential for the standard phosphoramidite method of oligonucleotide synthesis. Once the 5'-hydroxyl group is phosphitylated, the resulting ribavirin phosphoramidite can be incorporated into growing oligonucleotide chains. This has been demonstrated in the synthesis of a pentadecamer of the 5'-phosphate of ribavirin, a homoribopolymer. nih.gov This application opens up possibilities for creating ribavirin-containing oligonucleotides for various therapeutic and diagnostic purposes.
While direct use of this compound as a scaffold to build entirely new, complex heterocyclic ring systems is not extensively documented, the modifications made to its existing rings represent a form of using the molecule as a scaffold. By selectively modifying the triazole or ribose moieties, a diverse range of structures can be generated from a common core. This approach is fundamental to medicinal chemistry, where the exploration of the chemical space around a known active molecule can lead to the discovery of new therapeutic agents with improved properties.
Stereochemical Control and Regioselectivity in Subsequent Transformations
The introduction of the 2',3'-isopropylidene group to the alpha-anomer of ribavirin renders a conformationally rigid bicyclic system on the ribofuranose moiety. This structural constraint is instrumental in directing the stereochemical outcome of subsequent chemical transformations, particularly at the C5' position, and in enabling the selective functionalization of the remaining primary hydroxyl group.
Diastereoselective Reactions and Control of Stereochemistry
The rigid conformation of the furanose ring in 2',3'-O-isopropylidene-α-D-ribofuranosides plays a crucial role in controlling the stereochemistry of reactions at adjacent centers, most notably at C4' and C5'. The fused five-membered rings of the isopropylidene-protected ribose lock the sugar into a specific pucker, which creates a sterically defined environment. This steric hindrance governs the trajectory of incoming reagents, leading to a high degree of diastereoselectivity in nucleophilic addition reactions to a C5'-aldehyde, for instance.
A significant example of this stereocontrol is observed in the synthesis of 5'-deoxy-5'-(dialkylphosphono)-5'-(dialkylphosphorylamido) derivatives from a related methyl 2',3'-O-isopropylidene-β-D-ribo-pentodialdo-1,4-furanoside. nih.gov In this multi-component reaction, the addition of a dialkyl phosphite (B83602) and a dialkyl phosphoramidate (B1195095) to the C5'-aldehyde proceeds with high diastereoselectivity. nih.gov The predetermined conformation of the ribofuranose ring, enforced by the isopropylidene group, dictates the facial selectivity of the nucleophilic attack on the aldehyde, resulting in the preferential formation of one diastereomer.
The general principle of achieving high diastereoselectivity in reactions with alkenes bearing an allylic oxygen substituent protected by an isopropylidene group has also been demonstrated in nitrile oxide cycloaddition reactions. nih.gov For example, the reaction of nitrile oxides with (+)-(S)-isopropylidene-3-butene-1,2-diol results in a significant diastereomeric excess. nih.gov This underscores the directing effect of the rigidified chiral backbone, a principle that is directly applicable to the this compound scaffold.
The stereochemical course of these reactions can be rigorously confirmed through spectroscopic methods, such as NMR, and in some cases, by converting the products into known compounds. The predictable nature of this stereochemical control makes this compound a valuable intermediate for the synthesis of complex chiral molecules and novel ribavirin analogs with defined stereochemistry at the 5'-position.
Diastereoselective Addition to C5'-Aldehyde of Isopropylidene-Protected Ribofuranoside
| Reactants | Reagents | Product | Diastereomeric Ratio |
| Methyl 2,3-O-isopropylidene-β-D-ribo-pentodialdo-1,4-furanoside | Dialkyl phosphoramidate, Dialkyl phosphite, Acetyl chloride | Methyl 5-deoxy-5-(dialkylphosphono)-5-(dialkylphosphorylamido)-2,3-O-isopropylidene-β-D-ribofuranoside | High diastereoselectivity |
Chemo- and Regioselective Functionalization of Polyhydroxylated Structures
In a polyhydroxylated molecule like ribavirin, selective functionalization of one hydroxyl group in the presence of others, as well as selective modification of the nucleobase, is a significant synthetic challenge. The use of the 2',3'-isopropylidene protecting group on alpha-ribavirin effectively addresses this by masking the secondary hydroxyls at the 2' and 3' positions, leaving the primary 5'-hydroxyl group as the most accessible site for chemical modification.
This difference in reactivity between the primary 5'-hydroxyl and any potential reaction sites on the triazole ring allows for a high degree of chemo- and regioselectivity. Standard organic transformations such as acylation, alkylation, and oxidation can be selectively performed at the 5'-position. For instance, reaction of this compound with an acyl chloride or anhydride (B1165640) in the presence of a base will selectively yield the 5'-O-acylated product. Similarly, selective oxidation of the 5'-hydroxyl group to an aldehyde can be achieved using mild oxidizing agents.
This selective functionalization is a cornerstone in the synthesis of a wide array of ribavirin analogs with modifications aimed at improving antiviral activity, altering pharmacokinetic properties, or introducing labels for mechanistic studies. The resulting 5'-modified derivatives can then be deprotected under acidic conditions to remove the isopropylidene group and furnish the target molecule with the desired modification selectively installed at the 5'-position.
While the primary focus of selective functionalization of this compound is typically the 5'-hydroxyl group, the triazole ring can also be a target for modification. However, the reactivity of the triazole ring towards electrophilic substitution is generally low. Nevertheless, under specific conditions, it is possible to achieve regioselective alkylation or other modifications on the triazole nitrogens. The presence of the bulky protected ribofuranosyl moiety can influence the regioselectivity of such reactions on the heterocyclic base.
Molecular Structure, Conformational Analysis, and Advanced Spectroscopic Characterization
Advanced Nuclear Magnetic Resonance (NMR) Studies
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of organic molecules in solution. For 2',3'-isopropylidene alpha-ribavirin (B28891) and its synthetic precursors, multi-dimensional NMR experiments are crucial for confirming the desired stereochemistry and regiochemistry.
The synthesis of nucleoside analogs like ribavirin (B1680618) can often yield a mixture of anomers (α and β) and regioisomers, arising from the glycosylation reaction where the triazole base can attach to the C1' of the ribose sugar at different nitrogen atoms of the heterocyclic ring. NMR spectroscopy is instrumental in distinguishing these isomers.
The anomeric configuration (α or β) is determined by the stereochemistry at the C1' position. In ¹H NMR, the coupling constant between the anomeric proton (H1') and the adjacent proton (H2'), denoted as ³J(H1'-H2'), is a key indicator. For ribofuranosides, a small coupling constant (typically < 4 Hz) is indicative of a trans relationship between H1' and H2', which in the case of a D-ribose derivative, points to the α-anomeric configuration. Conversely, a larger coupling constant would suggest a cis relationship, characteristic of the β-anomer.
Furthermore, Nuclear Overhauser Effect (NOE) experiments, such as NOESY (Nuclear Overhauser Effect Spectroscopy), provide through-space correlations between protons that are in close proximity. For a ribofuranosyl nucleoside, an NOE between the base proton and the anomeric proton (H1') is typically observed in the syn conformation, while correlations to H2' and H4' are indicative of the anti conformation. Crucially, in the context of stereochemistry, NOESY spectra can unambiguously confirm the α-configuration by showing a spatial correlation between the triazole proton and the H2'/H3' protons on the same face of the furanose ring. This technique is a powerful tool to exclude the presence of the undesired β-anomer.
The table below summarizes typical ¹H NMR characteristics used to distinguish between α and β anomers of ribofuranosyl nucleosides.
| Parameter | α-Anomer | β-Anomer | Rationale |
| ³J(H1'-H2') | Small (< 4 Hz) | Larger | Reflects trans dihedral angle between H1' and H2' |
| NOESY | Correlation between base proton and H2'/H3' | Correlation between base proton and other sugar protons | Proximity of protons on the same face of the sugar ring |
Regioisomerism, the attachment of the ribose moiety to different nitrogen atoms of the triazole ring, can also be resolved by NMR. ¹³C NMR chemical shifts, particularly of the carbon atoms in the triazole ring, are sensitive to the point of attachment. Additionally, long-range heteronuclear correlation experiments like HMBC (Heteronuclear Multiple Bond Correlation) can show correlations between the anomeric proton (H1') and the carbon atoms of the triazole ring, definitively establishing the connectivity.
The isopropylidene group fused to the C2' and C3' positions of the ribose ring significantly constrains the flexibility of the furanose moiety. The conformation of the five-membered sugar ring is described by a pseudorotational cycle, with two major, low-energy conformational ranges: North (N-type, C3'-endo) and South (S-type, C2'-endo). The presence of the rigid 2',3'-isopropylidene ring system typically forces the ribofuranose ring into a conformation where the C4'-C3'-C2'-O4' dihedral angle is close to 0°, favoring an E-type (East) conformation on the pseudorotational cycle, often described as C3'-exo or C2'-exo. nih.gov
Analysis of vicinal proton-proton coupling constants (³J) within the ribose ring provides quantitative insight into its puckering. For instance, the values of ³J(H1'-H2'), ³J(H2'-H3'), and ³J(H3'-H4') are dependent on the dihedral angles between these protons, which are in turn dictated by the ring's conformation. In a constrained system like 2',3'-isopropylidene alpha-ribavirin, these coupling constants would be expected to deviate significantly from those of the more flexible, unprotected ribavirin.
NOE data is also vital for determining the preferred orientation around the glycosidic bond (the C1'-N1 bond), which can be syn or anti. An NOE between the triazole proton (H5) and the sugar protons, particularly H1' and H2', can establish this orientation. For many 2',3'-O-isopropylidene ribonucleosides, a predominant syn conformation is observed. nih.gov
The conformation of the exocyclic 5'-hydroxymethyl group (rotation around the C4'-C5' bond) can be assessed by analyzing the coupling constants ³J(H4'-H5'a) and ³J(H4'-H5'b). The distribution of the three staggered rotamers (gauche-gauche, gauche-trans, and trans-gauche) can be estimated from these values. Studies on similar isopropylidene-protected nucleosides have indicated a strong preference for the gauche-gauche (gg) conformation. nih.gov
| Conformational Feature | NMR Method | Expected Finding for this compound |
| Ribose Pucker | ³J(H-H) coupling constants | Constrained E-type (East) conformation (C3'-exo/C2'-exo) |
| Glycosidic Bond | NOESY | Predominantly syn conformation |
| Exocyclic Group | ³J(H4'-H5'a/b) | Preference for gauche-gauche (gg) rotamer |
X-ray Crystallography of this compound and its Derivatives
X-ray crystallography provides definitive, high-resolution information about the molecular structure in the solid state, including bond lengths, bond angles, and torsional angles. It is the gold standard for confirming the absolute stereochemistry and observing intermolecular interactions that govern the crystal packing.
A crystal structure of this compound would reveal the precise conformation of the ribose ring, confirming the puckering induced by the isopropylidene group. It would also definitively establish the orientation around the glycosidic bond in the solid state. While solution-state NMR might show dynamic equilibrium between conformers, the crystal structure provides a snapshot of the molecule in its lowest energy state within the crystal lattice.
Furthermore, the crystal structure would elucidate the network of intermolecular interactions, such as hydrogen bonds. The 5'-hydroxyl group and the carboxamide moiety of the triazole ring are capable of participating in hydrogen bonding, which would dictate the supramolecular assembly of the molecules in the crystal. Analysis of these interactions is crucial for understanding the physical properties of the solid material, such as its melting point and solubility. In the parent ribavirin, extensive hydrogen bonding involving the carboxamide and hydroxyl groups leads to the formation of two distinct polymorphic forms. nih.govacs.org A similar, complex hydrogen-bonding network would be anticipated for its isopropylidene derivative, albeit altered by the absence of the 2' and 3' hydroxyl groups.
X-ray crystallography serves as an unequivocal tool for verifying the outcome of a chemical synthesis. By determining the crystal structure of a product, its chemical identity, stereochemistry, and regiochemistry can be confirmed beyond doubt. This is particularly valuable when spectroscopic data in solution is ambiguous or when unexpected rearrangements occur during a reaction.
Moreover, the process of obtaining a single crystal suitable for X-ray diffraction is in itself a powerful purification method. The quality of the resulting diffraction pattern and the refined crystal structure can provide strong evidence of the sample's purity. A well-defined crystal structure with low disorder is indicative of a highly pure compound. Powder X-ray diffraction (PXRD) is also a valuable technique for assessing the bulk purity of a crystalline sample by comparing the experimental diffraction pattern to one simulated from the single-crystal structure. nih.gov
Computational Chemistry Approaches to Molecular Conformation and Reactivity
Theoretical and computational chemistry methods, such as molecular mechanics and density functional theory (DFT), offer a powerful complement to experimental techniques. These methods can be used to explore the conformational landscape of this compound and to rationalize its observed properties.
Computational models can be used to calculate the relative energies of different conformers, such as the syn and anti orientations around the glycosidic bond, and various puckering states of the ribose ring. Such calculations have been performed for ribavirin, indicating a high syn conformation as the glycosidic minimum. inase.orgnih.gov For the isopropylidene derivative, computational studies would likely confirm the rigidifying effect of the protecting group on the ribose ring.
Furthermore, quantum chemical calculations can predict NMR parameters, such as chemical shifts and coupling constants, for different conformations. By comparing these calculated values with experimental data, a more detailed and accurate picture of the conformational preferences in solution can be developed. These computational approaches can also provide insights into the molecule's electronic structure, such as the distribution of electrostatic potential, which can help in understanding its reactivity in subsequent synthetic transformations. inase.org DFT calculations, for instance, have been used to study the electronic structure and interaction patterns of ribavirin. nih.gov
Density Functional Theory (DFT) Calculations for Structural Optimization
Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure of molecules and predict their geometries. While specific DFT studies on this compound are not extensively documented in publicly available literature, the principles can be applied based on extensive research on its parent compound, ribavirin. nih.govresearchgate.netnih.gov
For ribavirin, DFT calculations have been crucial in understanding the conformational energies of its different solid-state polymorphs (Form I and Form II). nih.gov These studies focus on optimizing the molecular geometry to find the lowest energy state, providing data on bond lengths, bond angles, and dihedral angles. A particularly critical dihedral angle in ribavirin is O1'–C1'–N1–C6, which defines the orientation of the triazole base relative to the ribose sugar. researchgate.net DFT calculations show this angle differs significantly between polymorphs, which is in excellent agreement with experimental X-ray diffraction data. nih.gov
| Parameter | Parent Ribavirin (Form I) | Parent Ribavirin (Form II) | Expected State in this compound |
|---|---|---|---|
| Ribose Ring Puckering | Dynamically flexible, can adopt various conformations | Dynamically flexible, can adopt various conformations | Highly restricted, locked into a specific pucker |
| O1'–C1'–N1–C6 Dihedral Angle | ~10° (calculated) nih.gov | ~120° (calculated) nih.gov | Constrained by the rigid ribose pucker |
| C2'-C3' Bond Rotation | Free rotation (part of flexible ring) | Free rotation (part of flexible ring) | Locked within the dioxolane ring |
Molecular Dynamics Simulations for Conformational Space Exploration
Molecular Dynamics (MD) simulations are computational methods used to analyze the physical movements of atoms and molecules over time. frontiersin.orgnih.gov These simulations allow for the exploration of the conformational space of a molecule, revealing its flexibility, dominant shapes, and the energy landscape associated with transitions between different conformations. nih.gov
MD simulations performed on the parent ribavirin molecule have been used to understand its stability and interaction within biological systems, such as when incorporated into an RNA primer. researchgate.netmdpi.com These simulations show that the ribofuranose ring in ribavirin possesses considerable flexibility, allowing it to adopt various conformations to facilitate binding. mdpi.com
For this compound, MD simulations would explore a much smaller conformational space compared to the parent compound. The primary finding from such a simulation would be the dramatic reduction in the dynamic motion of the ribose ring. The isopropylidene group effectively prevents the ring from undergoing the characteristic puckering transitions (from North to South conformations) that are fundamental to the flexibility of unmodified ribonucleosides. The simulation would show that the dominant motions of the molecule are rotations of the 5'-hydroxymethyl group and the entire nucleoside around the glycosidic bond, while the central furanose-dioxolane ring system remains largely rigid.
| Conformational Feature | Parent Ribavirin | This compound |
|---|---|---|
| Ribose Puckering Dynamics | Exhibits dynamic equilibrium between North (C3'-endo) and South (C2'-endo) conformations. | Puckering is statically locked by the fused isopropylidene ring. |
| Accessible Conformational Space | Large, allowing for significant structural adaptation. | Significantly reduced due to ribose rigidity. |
| Primary Flexible Bonds | Glycosidic bond (C1'-N1), C4'-C5' bond. | Glycosidic bond (C1'-N1), C4'-C5' bond. |
Influence of the Isopropylidene Group on Ribose Puckering and Overall Molecular Reactivity
The flexibility of a furanose ring in nucleosides is described by a concept known as pseudorotation, where the ring "puckers" into various conformations, most commonly the C2'-endo (South) and C3'-endo (North) forms. researchgate.net This flexibility is critical for the biological function of nucleosides and nucleic acids. Studies on other 2',3'-O-isopropylidene ribonucleosides have shown that the fused five-membered ring forces the ribose into a specific, rigid conformation. nih.gov This locking of the sugar pucker eliminates the dynamic equilibrium between the North and South states. Specifically, the conformation of 2',3'-isopropylidene nucleosides tends toward C(2')-exo or C(3')-exo, which are distinct from the typical endo conformations. nih.gov
This conformational rigidity has significant consequences for molecular reactivity. nih.gov By locking the ribose pucker, the isopropylidene group pre-organizes the molecule into a fixed three-dimensional shape. This affects the orientation and accessibility of the remaining functional groups: the 5'-hydroxyl group and the 1,2,4-triazole-3-carboxamide base. The reactivity of the 5'-hydroxyl group, for instance, may be altered because its spatial relationship to the rest of the molecule is now fixed, potentially making it more or less accessible to enzymes or chemical reagents. Furthermore, the isopropylidene group itself acts as a protecting group, rendering the 2'- and 3'-hydroxyls inert, a property often exploited in the chemical synthesis of nucleoside analogues. chemrxiv.org This modification fundamentally changes the molecule's interaction profile, as the hydrogen bonding capabilities of the 2'- and 3'-hydroxyl groups are eliminated.
Mechanistic Chemical and Chemo Enzymatic Studies Strictly in Vitro, Molecular Level, No Biological Outcomes
Substrate Recognition and Catalysis in Model Enzymatic Systems (purely as a chemical reaction study with enzymes as reagents)
The interaction of 2',3'-Isopropylidene alpha-ribavirin (B28891) with nucleoside processing enzymes provides valuable insights into the stringency of substrate recognition and the catalytic mechanisms of these biocatalysts.
Nucleoside processing enzymes, such as kinases, phosphorylases, and hydrolases, often exhibit a high degree of stereospecificity. The naturally occurring β-anomers of nucleosides are the preferred substrates for most of these enzymes. The alpha-anomer of ribavirin (B1680618), and by extension its 2',3'-isopropylidene protected form, is generally a poor substrate for many of these enzymes. This resistance to enzymatic processing is a key characteristic of α-nucleosides. nih.gov
Studies on various α-nucleosides have demonstrated their increased stability against enzymatic degradation compared to their β-counterparts. nih.gov For instance, the α-anomer of 2'-deoxycytidine (B1670253) has been shown to be inert to deamination and enzymatic hydrolysis by nucleoside deaminases and nucleosidases from Escherichia coli, which readily process the β-anomer. nih.gov This inherent resistance of the alpha-anomer to enzymatic cleavage is a critical factor in its utility as a stable molecular scaffold.
The presence of the 2',3'-isopropylidene group further influences its interaction with enzymes. This bulky protecting group can sterically hinder the binding of the nucleoside analog to the active site of enzymes that require interaction with the 2' and 3' hydroxyl groups for substrate recognition and catalysis. However, for some enzymes, such as certain polymerases, protected nucleotides can be tolerated. For example, pyrimidine (B1678525) nucleotides protected with a 2',3'-O-isopropylidene group have been shown to be substrates for the template-independent RNA polymerase PUP (polyU polymerase), enabling efficient coupling reactions. nih.gov This suggests that while many enzymes are intolerant of such modifications, others may possess active sites capable of accommodating these bulky groups.
Table 1: Predicted Substrate Viability of 2',3'-Isopropylidene alpha-Ribavirin with Various Nucleoside Processing Enzymes
| Enzyme Class | Predicted Substrate Viability | Rationale |
| Nucleoside Kinases | Low | The alpha-anomeric configuration and the bulky 2',3'-isopropylidene group are likely to prevent proper binding and phosphorylation at the 5'-hydroxyl position. |
| Nucleoside Phosphorylases | Very Low | These enzymes are typically highly specific for β-nucleosides and the alpha-anomer is not expected to be a substrate for phosphorolysis. nih.gov |
| Nucleoside Hydrolases | Very Low | The stability of the α-glycosidic bond to enzymatic cleavage is a well-documented characteristic of alpha-nucleosides. nih.gov |
| Lipases/Esterases | Moderate to High (for acylation) | These enzymes can act on the primary 5'-hydroxyl group and are less likely to be affected by the anomeric configuration or the 2',3'-protection. |
This table is based on general principles of enzyme specificity for nucleosides and their analogs. Specific experimental data for this compound is limited.
Due to its general resistance to enzymatic cleavage, this compound can serve as a valuable mechanistic probe to investigate the active sites of enzymes. By attempting to use it as a substrate, researchers can elucidate the structural and stereochemical requirements for binding and catalysis. The inability of an enzyme to process this analog can provide as much information as successful catalysis.
For example, if a nucleoside kinase is unable to phosphorylate this compound, it reinforces the understanding of the enzyme's strict requirement for a β-anomer and accessible 2' and 3' hydroxyl groups for proper substrate positioning within the active site. This approach allows for the mapping of the steric and electronic constraints of an enzyme's active site, contributing to a more detailed understanding of its function at a molecular level.
Future Directions and Emerging Research Avenues in the Chemistry of 2 ,3 Isopropylidene Alpha Ribavirin
Development of Green and Sustainable Synthetic Methodologies for its Production
Traditional chemical synthesis routes for nucleoside analogs, including ribavirin (B1680618) and its intermediates, often involve harsh reaction conditions, toxic reagents, and multiple protection-deprotection steps, leading to significant waste generation. news-medical.net The development of green and sustainable synthetic methodologies is a critical area of future research, aiming to mitigate the environmental impact and improve the economic viability of production.
A primary focus is the adoption of biocatalysis. Enzymatic methods offer high regio- and stereoselectivity under mild, environmentally friendly conditions. mdpi.com For instance, the use of purine (B94841) nucleoside phosphorylases (PNPs) to catalyze the synthesis of ribavirin from its precursors demonstrates the potential of enzymatic routes. news-medical.net Research into microbial biotransformation, using whole-cell systems like Escherichia coli, has shown promise in producing ribavirin with high conversion yields. nih.gov These biocatalysts can be immobilized, allowing for reuse over extended periods and facilitating the development of continuous, sustainable bioprocesses. nih.gov The key advantages of enzymatic over traditional chemical synthesis are highlighted below.
| Feature | Traditional Chemical Synthesis | Enzymatic Synthesis |
| Reaction Conditions | High temperatures and high vacuum often required. mdpi.com | Mild conditions (e.g., lower temperatures). mdpi.com |
| Selectivity | May require multiple protection/deprotection steps. | High stereo- and regioselectivity. mdpi.com |
| Environmental Impact | Often involves toxic reagents and generates significant waste. news-medical.netmdpi.com | Environmentally friendly, less waste produced. mdpi.comnih.gov |
| Efficiency | Can be a multi-step, laborious process. news-medical.net | Fewer synthetic steps, potential for "one-pot" reactions. mdpi.com |
Future work will likely focus on discovering and engineering more robust and efficient enzymes for the synthesis of 2',3'-isopropylidene alpha-ribavirin (B28891) and its precursors. Additionally, the replacement of hazardous reagents, such as the toxic and difficult-to-remove Bu3SnH used in deoxygenation reactions, with greener alternatives like tris(trimethylsilyl)silane (B43935) [(Me3Si)3SiH], is a key strategy being explored. mdpi.com
Exploration of Novel Derivatization Strategies for Chemical Library Generation
The generation of chemical libraries based on the 2',3'-isopropylidene alpha-ribavirin scaffold is essential for exploring the chemical space and discovering novel compounds. Future research will focus on innovative derivatization strategies that allow for the systematic modification of the ribavirin molecule. news-medical.net
Key areas for derivatization include:
The Triazole Ring: Modifications to the 1,2,4-triazole (B32235) ring, such as bioisosteric replacement with a 1,2,3-triazole, can be achieved through methods like "Click Chemistry". researchgate.netnih.gov
The Carboxamide Group: The carboxamide moiety is a prime target for modification to introduce lipophilic groups or other functionalities that can alter the compound's chemical properties. news-medical.netnih.gov
The Ribose Moiety: While the 2',3'-isopropylidene group serves as a protecting group, modifications at the 5'-position or even at the 2'-position (after deprotection) can lead to new classes of analogs. Syntheses of 2'-C-methylnucleosides have been developed, highlighting the potential for creating analogs with quaternized carbon atoms at this position. nih.govresearchgate.net
Efficient synthetic pathways are being developed to access these novel analogs. For example, an indium-mediated alkynylation followed by a 1,3-dipolar cyclization is a key strategy for producing C-nucleoside analogues of ribavirin. nih.govresearchgate.net These strategies enable the creation of a diverse range of compounds for further chemical investigation. news-medical.net
| Ribavirin Analog | Key Modification | Synthetic Strategy |
| Ribamidine | 3-carboxamidine derivative. news-medical.net | Modification of the carboxamide group. news-medical.net |
| Thiocarboxamide Analog | Replacement of the carboxamide with a thiocarboxamide. news-medical.net | Modification of the carboxamide group. news-medical.net |
| 1,2,3-Triazole Analogs | Bioisosteric replacement of the 1,2,4-triazole ring. researchgate.net | Click Chemistry (copper-catalyzed azide-alkyne cycloaddition). researchgate.netnih.gov |
| 2'-C-Methyl-C-nucleoside Analogs | Addition of a methyl group at the 2'-position. nih.govresearchgate.net | Indium-mediated alkynylation and Huisgen cycloaddition. nih.govresearchgate.net |
Integration into Automated Synthesis Platforms for Nucleoside Analogs
The demand for large and diverse libraries of nucleoside analogs necessitates the development of high-throughput synthesis methods. The integration of synthetic routes for this compound derivatives into automated platforms is a significant future direction. Automated flow chemistry, which has been successfully applied to the synthesis of peptides and proteins, offers a powerful approach for the rapid and efficient production of chemical libraries. chemrxiv.org
Automated platforms can offer precise control over reaction parameters, improve reproducibility, and enable the rapid generation of a multitude of analogs for screening and further study. chemrxiv.org The development of fluorescent nucleoside analogues is also a key enabler for high-throughput screening, allowing for rapid competitive binding analyses. nih.govnih.gov While the direct automated synthesis of this compound is still an emerging area, the principles and technologies are being established in related fields. The adaptation of these automated systems to nucleoside chemistry will likely involve the development of robust, flow-based protocols for key reactions such as glycosylation, derivatization, and purification. rsc.org
The potential benefits of automation in this context include:
Increased Throughput: Rapidly synthesize hundreds or thousands of compounds.
Improved Reproducibility: Precise control over reaction conditions minimizes variability.
Efficient Library Generation: Systematically explore a wide range of chemical modifications.
Resource Efficiency: Reduced solvent consumption and waste generation compared to batch synthesis.
Computational Design of Novel Analogs for Synthetic Exploration and Chemical Reactivity Studies
Computational chemistry provides powerful tools for designing novel analogs of this compound and predicting their chemical properties, thereby guiding synthetic efforts. Instead of focusing on biological activity, these computational studies can explore the fundamental chemical reactivity and stability of new molecular designs. nih.gov
Using frameworks like Density Functional Theory (DFT), researchers can analyze how different substituents on the triazole ring or ribose moiety affect the electronic structure and, consequently, the reactivity of the molecule. nih.gov This can help in predicting the outcomes of synthetic reactions and designing more efficient reaction pathways. For example, computational models can predict the feasibility of a particular derivatization or the stability of a novel analog under various conditions.
3D-QSAR (Quantitative Structure-Activity Relationship) modeling, while often used for predicting biological activity, can also be adapted to model chemical properties. nih.gov By building models that correlate structural features with chemical reactivity or stability, chemists can prioritize the synthesis of analogs with desired chemical characteristics. nih.gov In silico studies can investigate the impact of structural modifications on the molecule's properties, guiding the design of analogs with enhanced stability or specific reactive sites for further chemical exploration. biointerfaceresearch.com This computational-first approach can save significant time and resources by focusing laboratory efforts on the most promising synthetic targets.
| Computational Method | Application in Chemical Synthesis and Reactivity Studies |
| Density Functional Theory (DFT) | Analyze electronic structure, predict reaction outcomes, and assess the stability of novel analogs. nih.gov |
| 3D-QSAR Modeling | Correlate molecular structure with chemical properties to guide the design of analogs with specific reactivity. nih.gov |
| Molecular Docking (for reactivity) | Simulate the interaction of a designed analog with a chemical reagent or catalyst to predict reaction feasibility (distinct from biological docking). |
| Molecular Dynamics (MD) Simulations | Assess the conformational stability and dynamics of new analogs, providing insight into their chemical behavior. nih.gov |
Q & A
Q. What strategies mitigate bias in retrospective cohort studies evaluating this compound’s clinical outcomes?
- Methodological Answer :
- Apply propensity score matching to balance baseline characteristics (e.g., comorbidities, treatment history).
- Use multiple imputation for missing data to avoid selection bias.
- Conduct sensitivity analyses with varying statistical assumptions (e.g., competing risks models).
- Adhere to STROBE guidelines for transparent reporting .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
